[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile
Description
The compound [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile features a thiazole core substituted at position 2 with an (E)-diazenyl group linked to a 4-(dibutylamino)phenyl moiety and at position 5 with a methylidene propanedinitrile group. The E-configuration of the diazenyl group is critical for its electronic properties, enabling conjugation across the π-system, which may contribute to applications in optoelectronics or as a chromophore . The dibutylamino group enhances solubility in nonpolar solvents, while the methoxy and propanedinitrile groups introduce electron-donating and electron-withdrawing effects, respectively, influencing reactivity and optical behavior. Synthetic routes likely involve diazonium salt coupling (as seen in related compounds) and subsequent functionalization of the thiazole ring .
Properties
CAS No. |
153196-70-4 |
|---|---|
Molecular Formula |
C22H26N6OS |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[2-[[4-(dibutylamino)phenyl]diazenyl]-4-methoxy-1,3-thiazol-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H26N6OS/c1-4-6-12-28(13-7-5-2)19-10-8-18(9-11-19)26-27-22-25-21(29-3)20(30-22)14-17(15-23)16-24/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
IFCAKKJLVBCVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=C(C#N)C#N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole core. The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the diazenyl group, leading to the formation of azoxy or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the propanedinitrile moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy derivatives, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties may be due to the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs:
Key Findings:
Diazenyl-Thiazole Derivatives: The target compound shares a diazenyl-thiazole backbone with (E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol . However, the latter’s phenolic -OH and methyl/isopropyl groups reduce solubility in nonpolar media compared to the target’s dibutylamino group. Computational studies on such analogs suggest bioactivity via π-π stacking or hydrogen bonding .
Thiazole Carboxamide Derivatives :
- Compound 74 utilizes a carboxamide linker instead of a propanedinitrile group. The absence of strong electron-withdrawing groups (e.g., dinitrile) may limit its conjugation efficiency, but the pyrrolidinyl and benzodioxolyl substituents enhance lipophilicity, favoring membrane penetration in biological systems.
Thiazolidinediones: T3D4981 contains a thiazolidinedione ring, a motif associated with antidiabetic activity (e.g., rosiglitazone). Unlike the target compound’s propanedinitrile, the dione group enables keto-enol tautomerism, critical for binding to peroxisome proliferator-activated receptors (PPARs).
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s propanedinitrile group contrasts with electron-donating substituents (e.g., methoxy in compound 74 or methyl in ). This difference likely red-shifts its absorption spectrum due to enhanced charge-transfer transitions .
Synthetic Routes :
- Diazonium coupling ( ) is a common method for introducing diazenyl groups, while carbodiimide-mediated coupling ( ) is preferred for amide linkages. The target compound’s synthesis likely combines these strategies.
Data Table: Substituent Effects on Properties
Biological Activity
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is a complex organic compound that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparison with similar compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 153196-70-4 |
| Molecular Formula | C22H26N6OS |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 2-[[2-[[4-(dibutylamino)phenyl]diazenyl]-4-methoxy-1,3-thiazol-5-yl]methylidene]propanedinitrile |
| InChI Key | IFCAKKJLVBCVGL-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. Its mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, in studies involving human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), the compound exhibited IC50 values ranging from 0.5 to 3.58 µM, indicating potent antiproliferative effects .
The biological activity of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile can be explained through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in critical cellular processes. For example, it may inhibit enzymes responsible for DNA replication or repair, leading to increased apoptosis in cancer cells.
- Receptor Modulation : It can bind to various receptors, altering their activity and affecting downstream signaling pathways crucial for cell survival and proliferation.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to cellular damage and death, particularly in cancerous tissues.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known thiazole derivatives:
| Compound Name | Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Sulfathiazole | Antimicrobial | Effective against bacterial infections | 20 - 30 |
| Ritonavir | Antiretroviral | Used for HIV/AIDS treatment | 0.1 - 0.5 |
| Abafungin | Antifungal | Treats fungal infections | 0.5 - 2 |
| Tiazofurin | Anticancer | Inhibits certain cancers | 1 - 10 |
Study on Antimicrobial Effects
In a controlled study assessing the antimicrobial effects of thiazole derivatives, [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis through caspase activation pathways, particularly in breast and ovarian cancer cells. The observed IC50 values suggest that it could be developed further as a therapeutic agent for these cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
